molecular formula C6H8O4S B097166 Thiolane-2,5-dicarboxylic acid CAS No. 17773-22-7

Thiolane-2,5-dicarboxylic acid

Cat. No.: B097166
CAS No.: 17773-22-7
M. Wt: 176.19 g/mol
InChI Key: VZKPHLAASBCFGX-UHFFFAOYSA-N
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Description

Thiolane-2,5-dicarboxylic acid is a cyclic compound with the molecular formula C6H8O4S. It is a sulfur-containing heterocycle, which makes it an interesting subject of study in organic chemistry. The compound is known for its unique chemical and biological properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiolane-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Thiolane-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound compounds.

Scientific Research Applications

Thiolane-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiolane-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and interactions. It can form bonds with other molecules, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiolane-2,5-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Thiolane-2,5-dicarboxylic acid, specifically the (2S,5R) isomer, is a chiral compound characterized by its thiolane ring structure and two carboxylic acid groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

  • Molecular Formula : C5_5H6_6O4_4S
  • CAS Number : 877761-15-4
  • Chirality : (2S,5R)

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity. The presence of the thiolane ring is particularly significant in its interaction with biological molecules.

This compound exhibits its biological effects primarily through enzyme inhibition. The carboxylic acid groups can interact with the active sites of enzymes, potentially blocking their function. This mechanism is crucial for its antimicrobial properties and its role in potential therapeutic applications against various diseases.

1. Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains with promising results:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Pseudomonas aeruginosa1832

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

2. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC50 (µM)
Aldose ReductaseCompetitive25
Dipeptidyl Peptidase IVNon-competitive30

The inhibition of these enzymes may contribute to the compound's therapeutic effects in conditions like diabetes and hypertension.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics. This suggests a potential role in treating antibiotic-resistant infections.

Case Study 2: Enzyme Inhibition in Diabetes Management

Another investigation focused on the compound's effect on aldose reductase activity in diabetic rats. Results indicated that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity. These findings highlight its potential as a therapeutic agent for managing diabetes.

Properties

IUPAC Name

thiolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKPHLAASBCFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311536
Record name Thiophane-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17773-22-7
Record name NSC243797
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophane-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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